

Solubility profile of 3-Bromopiperidine-2,6-dione in common lab solvents

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Compound of Interest

Compound Name: 3-Bromopiperidine-2,6-dione

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Solubility Profile of 3-Bromopiperidine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromopiperidine-2,6-dione**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and furnishes a detailed experimental protocol for researchers to determine exact solubility parameters in their laboratories.

Core Concepts and Physicochemical Properties

3-Bromopiperidine-2,6-dione (CAS No: 62595-74-8) is a heterocyclic compound with a molecular weight of 192.01 g/mol ^{[1][2]}. Its structure, featuring a piperidine-2,6-dione core with a bromine substituent, lends it a specific polarity profile that dictates its solubility in various solvents. Understanding this profile is critical for its use in synthetic reactions, formulation development, and purification processes.

Qualitative Solubility Profile

Based on available data, **3-Bromopiperidine-2,6-dione** exhibits a clear preference for polar organic solvents. The compound's solubility in water is consistently reported as low. The

following table summarizes the known qualitative solubility of **3-Bromopiperidine-2,6-dione** in common laboratory solvents.

Solvent	Common Abbreviation	Type	Reported Solubility
Dimethyl Sulfoxide	DMSO	Polar Aprotic	Soluble[2][3][4]
Dimethylformamide	DMF	Polar Aprotic	Soluble[2][3][4]
Ethanol	EtOH	Polar Protic	Soluble[5]
Acetone	-	Polar Aprotic	Soluble[5]
Ethyl Acetate	EtOAc	Moderately Polar	Soluble[5]
Tetrahydrofuran	THF	Polar Aprotic	Soluble
Water	H ₂ O	Polar Protic	Slightly Soluble / Insoluble[2][3][4]

Note: The term "Soluble" is based on descriptive accounts in the literature. Precise concentrations (mg/mL or molarity) at specific temperatures have not been widely published.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility values, the following is a detailed, generalized protocol for determining the solubility of a solid compound like **3-Bromopiperidine-2,6-dione** in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

- **3-Bromopiperidine-2,6-dione**
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps

- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE or appropriate material)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **3-Bromopiperidine-2,6-dione** and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
 - From the stock solution, prepare a series of calibration standards of decreasing concentrations.
- Sample Preparation (Saturated Solution):
 - Add an excess amount of **3-Bromopiperidine-2,6-dione** to a vial. The excess is crucial to ensure saturation.
 - Add a known volume of the test solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 $^{\circ}\text{C}$).
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
 - Carefully draw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- Dilution and Analysis:
 - Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
 - Analyze the diluted sample and the calibration standards using a validated HPLC method (or other quantitative technique).
- Quantification:
 - Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
 - Use the calibration curve to determine the concentration of **3-Bromopiperidine-2,6-dione** in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While precise, publicly available quantitative data on the solubility of **3-Bromopiperidine-2,6-dione** is scarce, the qualitative profile indicates good solubility in polar aprotic solvents such as DMSO and DMF, and some solubility in polar protic solvents like ethanol. Its solubility in water is limited. For applications requiring exact solubility values, the provided experimental protocol offers a robust methodology for in-house determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts in research and drug development.

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Address: 3281 E Guasti Rd

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